6-[5-(2,3-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-[5-(2,3-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry
Properties
IUPAC Name |
6-[5-(2,3-dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N4O2S/c18-10-4-1-3-9(14(10)19)11-6-7-13(25-11)16-22-23-15(12-5-2-8-24-12)20-21-17(23)26-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABFHXTXVDWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C3=NN4C(=NN=C4S3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(2,3-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine, carbon disulfide, and various chlorinating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[5-(2,3-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Overview
The compound 6-[5-(2,3-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a significant structure in medicinal chemistry due to its unique heterocyclic framework. This compound integrates a triazole and thiadiazole core with furan moieties, which contribute to its diverse biological activities. The following sections detail the scientific research applications of this compound, including its synthesis, biological activity, and potential therapeutic uses.
Biological Activities
Research has shown that compounds within the triazolo-thiadiazole class exhibit a range of biological activities. Key findings include:
- Anticancer Activity : Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against a variety of bacterial and fungal strains.
- Anti-inflammatory Effects : Certain modifications to the structure have been linked to reduced inflammation in preclinical models.
The biological activity is often correlated with structure-activity relationships (SAR), where specific substitutions can lead to enhanced efficacy or selectivity against particular targets.
Case Studies
Several studies have investigated the applications of this compound in various fields:
- Anticancer Research :
- A study evaluated the cytotoxic effects of different derivatives on breast cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly increased potency compared to standard chemotherapeutics .
- Antimicrobial Studies :
- Research focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics .
- Anti-inflammatory Applications :
Mechanism of Action
The mechanism of action of 6-[5-(2,3-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 6-[5-(2,3-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- This compound
Biological Activity
The compound 6-[5-(2,3-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex arrangement that includes:
- Furan moieties : Contributing to its reactivity and biological interactions.
- Triazole and thiadiazole rings : Known for their medicinal properties.
The general structure can be represented as follows:
Biological Activities
Research indicates that compounds within the triazolo-thiadiazole class exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of similar compounds and highlights the specific activities attributed to the target compound.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-[5-(2,4-Dichlorophenyl)furan-2-yl]-3-(phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Structure | Anticancer |
| 5-(2-Chlorophenyl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Structure | Antimicrobial |
| 6-(Phenyl)-3-(pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Structure | Anti-inflammatory |
The biological activity of This compound is primarily linked to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.
- Antioxidant Properties : Its structure allows it to scavenge free radicals.
- Anti-inflammatory Effects : Modulation of inflammatory pathways has been observed in related compounds.
Case Studies
Several studies have evaluated the biological efficacy of triazolo-thiadiazole derivatives:
- Anticancer Activity : A study demonstrated that derivatives similar to the target compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Another study highlighted potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure's ability to penetrate bacterial membranes was a contributing factor.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazole derivatives. Modifications in the furan or dichlorophenyl groups can lead to enhanced potency or selectivity. For instance:
- Substituting different halogens on the phenyl ring may increase lipophilicity and improve cellular uptake.
Q & A
Q. What are the optimized synthetic routes for preparing 6-[5-(2,3-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors under basic conditions. For example, a triazole-5-thiol derivative (e.g., 3-(furan-2-yl)-1,2,4-triazole-5-thiol) reacts with a substituted aldehyde (e.g., 5-(2,3-dichlorophenyl)furan-2-carbaldehyde) in ethanol with potassium carbonate as a base . Key factors include:
- Solvent choice : Ethanol or DMF affects reaction kinetics and solubility.
- Temperature : Reactions often proceed at reflux (70–80°C) to accelerate cyclization.
- Catalyst : Bases like K₂CO₃ facilitate deprotonation and nucleophilic attack.
Yields range from 50–70%, with purity confirmed via HPLC or TLC.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., furan and dichlorophenyl groups) via coupling patterns and chemical shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~454.9 for [M+H]⁺) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π–π stacking in triazolo-thiadiazole cores) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S, Cl) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screens should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for COX-2 or kinase inhibition, given structural analogs show selectivity for COX-2 over COX-1 .
Advanced Research Questions
Q. How do structural modifications at the 3- and 6-positions of the triazolo-thiadiazole core impact biological activity, and what contradictions exist in SAR studies?
- Methodological Answer :
- 3-Position (Furan-2-yl) : Electron-rich furan enhances π-stacking with enzyme active sites (e.g., COX-2), improving inhibition .
- 6-Position (2,3-Dichlorophenyl) : Chlorine atoms increase lipophilicity and dipole moments, enhancing membrane permeability but may reduce solubility .
Contradictions : - Fluorine substituents (e.g., in analogs) improve activity via dipole interactions , but chlorine’s bulkiness may sterically hinder target binding in some cases .
- Table 1 : SAR Trends in Triazolo-Thiadiazole Derivatives
| Substituent (Position) | Effect on Activity | Reference |
|---|---|---|
| Furan-2-yl (3) | ↑ COX-2 inhibition | |
| 2,3-Dichlorophenyl (6) | ↑ Antimicrobial | |
| Trifluoromethyl (3) | ↓ Solubility |
Q. What computational strategies are effective for modeling its interactions with biological targets like COX-2 or kinases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1). Focus on hydrophobic pockets accommodating dichlorophenyl and hydrogen bonds with furan oxygen .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes. Metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity against kinase targets .
Q. How can researchers resolve discrepancies in bioactivity data between in vitro and cellular assays for this compound?
- Methodological Answer :
- Metabolic Stability : Perform hepatic microsome assays (e.g., human S9 fraction) to assess CYP450-mediated degradation .
- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Low Papp (<5 ×10⁻⁶ cm/s) suggests poor cellular uptake despite in vitro activity .
- Off-Target Effects : Employ kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .
Q. What strategies optimize its solubility and bioavailability without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the furan oxygen for pH-sensitive release in target tissues .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time .
- Co-Crystallization : Use succinic acid or cyclodextrins to improve aqueous solubility while maintaining crystallinity .
Methodological Tables
Table 2 : Key Biological Activities of Triazolo-Thiadiazole Derivatives
| Biological Activity | Assay Model | Efficacy (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer (HeLa) | MTT assay | 12.5 µM | |
| Antimicrobial (S. aureus) | Broth dilution | 8 µg/mL | |
| COX-2 Inhibition | Fluorometric assay | 85% at 10 µM |
Table 3 : Reaction Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | ↑ Cyclization |
| Temperature | 80°C | ↑ Reaction rate |
| Base | K₂CO₃ | ↑ Nucleophilicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
